molecular formula C29H25NO2 B14369143 9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole CAS No. 93052-85-8

9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole

Cat. No.: B14369143
CAS No.: 93052-85-8
M. Wt: 419.5 g/mol
InChI Key: SYBRWRKOQKFTDF-UHFFFAOYSA-N
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Description

9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole is a complex organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction involving aniline derivatives and dihalobenzenes.

    Introduction of Ethoxy and Methoxy Groups: The ethoxy and methoxy groups are introduced via nucleophilic substitution reactions. Ethyl and methyl ethers are commonly used as reagents.

    Ethenyl Group Addition: The ethenyl group is added through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sodium hydride (NaH)

Major Products

    Oxidation: Quinones, hydroxylated derivatives

    Reduction: Hydrogenated carbazole derivatives

    Substitution: Various substituted carbazoles

Scientific Research Applications

9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole has several applications in scientific research:

    Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.

    Materials Science: Utilized in the synthesis of advanced materials with specific optical or electronic characteristics.

Mechanism of Action

The mechanism of action of 9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole depends on its application:

    In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within the device.

    In Pharmaceuticals: It may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole
  • 9-(4-Ethoxyphenyl)-3-[2-(4-ethoxyphenyl)ethenyl]-9H-carbazole
  • 9-(4-Methoxyphenyl)-3-[2-(4-ethoxyphenyl)ethenyl]-9H-carbazole

Uniqueness

The presence of both ethoxy and methoxy groups in 9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole imparts unique electronic and steric properties. These substituents can influence the compound’s reactivity, solubility, and overall performance in various applications. Compared to similar compounds, this specific combination of substituents may offer advantages in terms of stability and efficiency in electronic devices or biological activity in pharmaceutical research.

Properties

CAS No.

93052-85-8

Molecular Formula

C29H25NO2

Molecular Weight

419.5 g/mol

IUPAC Name

9-(4-ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]carbazole

InChI

InChI=1S/C29H25NO2/c1-3-32-25-17-13-23(14-18-25)30-28-7-5-4-6-26(28)27-20-22(12-19-29(27)30)9-8-21-10-15-24(31-2)16-11-21/h4-20H,3H2,1-2H3

InChI Key

SYBRWRKOQKFTDF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=CC4=CC=C(C=C4)OC)C5=CC=CC=C52

Origin of Product

United States

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